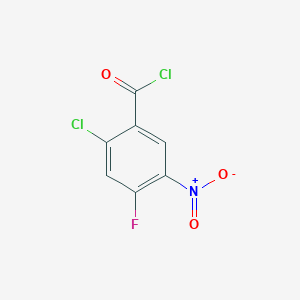

2-Chloro-4-fluoro-5-nitrobenzoyl chloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-chloro-4-fluoro-5-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)6(11(13)14)1-3(4)7(9)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEPGSXLLLUYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568600 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120890-66-6 | |

| Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrobenzoyl chloride

CAS Number: 120890-66-6

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride, a key intermediate in pharmaceutical and fine chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, characterization, and applications.

Introduction and Core Properties

This compound is a highly reactive trifunctional aromatic compound. The presence of a chloro, a fluoro, and a nitro group, in addition to the acyl chloride functionality, makes it a versatile building block in organic synthesis. Its reactivity is dictated by the interplay of these substituents, which influence the electrophilicity of the acyl chloride and the susceptibility of the aromatic ring to nucleophilic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 120890-66-6 | , [1][2] |

| Molecular Formula | C₇H₂Cl₂FNO₃ | [1] |

| Molecular Weight | 238.00 g/mol | [2] |

| Melting Point | 53-57 °C | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid. Thionyl chloride (SOCl₂) is a commonly used chlorinating agent for this transformation due to the clean reaction byproducts (HCl and SO₂), which are gaseous and easily removed.

Synthesis of the Precursor: 2-Chloro-4-fluoro-5-nitrobenzoic acid

The precursor acid is typically synthesized from 2-chloro-4-fluorotoluene through a multi-step process involving photochlorination, nitration, and subsequent hydrolysis/oxidation.[4]

Caption: Synthesis workflow for the precursor acid.

Detailed Experimental Protocol for this compound

This protocol is a synthesized methodology based on established principles of converting carboxylic acids to acyl chlorides.

Materials:

-

2-Chloro-4-fluoro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

Procedure:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂). Add 2-chloro-4-fluoro-5-nitrobenzoic acid to the flask.

-

Addition of Reagents: Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask, followed by a catalytic amount of anhydrous DMF.

-

Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used, if any). The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Caption: Experimental workflow for the synthesis.

Characterization and Spectroscopic Data

Predicted ¹H NMR Data:

While experimental data is not available, a predicted ¹H NMR spectrum would likely show two doublets in the aromatic region, corresponding to the two aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro groups.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons expected in the range of 7.5-8.5 ppm. |

| ¹³C NMR | Aromatic carbons expected in the range of 120-150 ppm, with the carbonyl carbon significantly downfield (>160 ppm). |

| IR (Infrared) | Characteristic peaks expected for C=O stretch of the acyl chloride (~1770-1800 cm⁻¹), C-NO₂ stretches (~1530 and 1350 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region. |

| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z 237/239 (due to ³⁵Cl and ³⁷Cl isotopes). Fragmentation may involve loss of Cl, CO, and NO₂. |

Applications in Medicinal Chemistry

A significant application of this compound is as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its trifunctional nature allows for sequential and regioselective reactions to build complex molecular architectures.

Intermediate in the Synthesis of Antifungal Agents

2-Chloro-4-fluoro-5-nitrobenzoic acid, the direct precursor to the title compound, is a known intermediate in the synthesis of the antifungal agent Albaconazole. The conversion to the acyl chloride activates the carboxylic acid for subsequent amide bond formation or other nucleophilic acyl substitution reactions in the synthetic pathway.

Caption: Role as an intermediate in drug synthesis.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: Hazard and Safety Information

| Hazard | Precautionary Statement |

| Corrosive | Causes severe skin burns and eye damage. |

| Moisture Sensitive | Reacts with water to produce hydrochloric acid. |

| Handling | Wear protective gloves, clothing, eye, and face protection. |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

References

-

Chemsrc. This compound | 120890-66-6. [Link]

- Google Patents. A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

- 1. 120890-66-6|2-Chloro-4-fluoro-5-nitrobenzoylchloride| Ambeed [ambeed.com]

- 2. WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride - Google Patents [patents.google.com]

- 3. CAS#:120890-66-6 | this compound | Chemsrc [chemsrc.com]

- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

2-Chloro-4-fluoro-5-nitrobenzoyl chloride physical properties

An In-depth Technical Guide to 2-Chloro-4-fluoro-5-nitrobenzoyl chloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 120890-66-6), a key intermediate in advanced organic synthesis. The document details its chemical and physical properties, spectroscopic profile, synthesis pathways, and critical applications, particularly within the pharmaceutical industry. Emphasis is placed on safe handling protocols and experimental procedures, offering valuable insights for researchers, chemists, and professionals in drug development. This guide synthesizes technical data with practical, field-proven knowledge to serve as an essential resource for utilizing this versatile chemical compound.

Core Chemical and Physical Properties

This compound is a multi-functionalized aromatic compound. The presence of chloro, fluoro, and nitro groups, combined with the highly reactive benzoyl chloride moiety, makes it a valuable building block for complex molecular architectures. Its physical state as a solid with a relatively low melting point requires specific storage and handling considerations to maintain its stability and reactivity.

Data Summary Table

The fundamental physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 120890-66-6 | [1][2][3][4] |

| Molecular Formula | C₇H₂Cl₂FNO₃ | [3][5] |

| Molecular Weight | 238.0 g/mol | [5] |

| Appearance | Solid | [1] |

| Melting Point | 53-57 °C | [1][6] |

| Boiling Point | Data not available | [1] |

| Purity | Typically ≥98% |

Synthesis and Mechanism of Formation

The primary and most industrially viable method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor, 2-Chloro-4-fluoro-5-nitrobenzoic acid.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol describes a standard laboratory-scale synthesis. The choice of thionyl chloride (SOCl₂) as the chlorinating agent is based on its efficacy and the convenient removal of byproducts (HCl and SO₂), which are gaseous and can be easily vented.

Materials:

-

2-Chloro-4-fluoro-5-nitrobenzoic acid (1 equivalent)

-

Thionyl chloride (SOCl₂) (1.4 equivalents)[7]

-

Catalytic amount of N,N-Dimethylformamide (DMF) or 4-dimethylaminopyridine (DMAP)[7]

-

Anhydrous reaction solvent (e.g., chlorobenzene)[7]

Procedure:

-

Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. Ensure the system is connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Charging the Reactor: Charge the flask with 2-Chloro-4-fluoro-5-nitrobenzoic acid and the anhydrous solvent.

-

Initiation: Begin stirring and add a catalytic amount of DMF or DMAP. This catalyst accelerates the reaction by forming a more reactive intermediate.

-

Chlorination: Slowly add thionyl chloride to the mixture at room temperature. An exothermic reaction may occur.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 85°C) and maintain for approximately 1.5-2 hours.[6] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to confirm the disappearance of the starting material.[6]

-

Work-up: Once the reaction is complete, allow the mixture to cool. The excess thionyl chloride and solvent can be removed under reduced pressure to yield the crude this compound. Further purification can be achieved via crystallization or distillation if required.

Synthesis Workflow Diagram

Caption: Synthesis of this compound.

Applications in Drug Development

The strategic placement of reactive groups makes this compound a potent intermediate. The benzoyl chloride functional group readily participates in acylation reactions with nucleophiles like amines and alcohols, forming amides and esters, respectively. This reactivity is fundamental to its application in building the core structures of pharmacologically active molecules.

While direct applications are proprietary to drug discovery programs, its precursor, 2-Chloro-4-fluoro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the antifungal agent Albaconazole.[8] This highlights the compound's relevance in developing treatments for fungal infections.[8] The conversion of the carboxylic acid to the more reactive acyl chloride is a standard step to facilitate amide bond formation in such syntheses.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols are mandatory when handling this compound.

Hazard Identification

-

Corrosivity: It is classified as a corrosive solid that is acidic in nature.[1] It causes severe skin burns and eye damage.[1][9]

-

Reactivity with Water: Like most acyl chlorides, it reacts with moisture, including humidity in the air, to produce hydrochloric acid (HCl), which is also corrosive.

-

Inhalation: Inhalation of dust or fumes can cause respiratory irritation.[10]

-

Metal Corrosion: The compound may be corrosive to metals.[1]

Recommended Handling Protocol

Personal Protective Equipment (PPE):

-

Gloves: Wear chemical-resistant gloves (e.g., PVC or nitrile rubber).[1]

-

Eye Protection: Use safety glasses with side shields and a face shield.[9]

-

Clothing: A lab coat or chemical-resistant apron is required. For significant exposure risks, a full PVC protective suit may be necessary.[1]

-

Respiratory: Use a respirator with a suitable filter (e.g., Type P for particles) if dust is generated.[1]

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible.[1]

Storage:

-

Container: Store in a cool, dry place in a tightly sealed, original container.[9]

-

Incompatibilities: Keep away from moisture, strong bases, and alcohols. Do not use aluminum or galvanized containers for storage.[1]

Safe Handling Workflow Diagram

Caption: Workflow for the safe handling of corrosive chemical solids.

Conclusion

This compound is a high-value chemical intermediate with significant utility in the synthesis of complex organic molecules, particularly within the pharmaceutical sector. Its well-defined physical properties, coupled with its predictable reactivity, make it a reliable building block for drug development professionals. However, its hazardous and corrosive nature necessitates strict adherence to safety and handling protocols to ensure the well-being of laboratory personnel and to maintain the integrity of the compound. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- Apollo Scientific. (2022, May 16).

- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- Google Patents. (n.d.). CA2821517A1 - Process for producing nitrobenzoyl chloride.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- ChemicalBook. (2023, August 9).

- Chemsrc. (n.d.). This compound.

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

- PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid.

- VSNCHEM. (n.d.). VZ24229 this compound.

- Eureka | Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene.

- Google Patents. (n.d.). WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride.

- CDH Fine Chemical. (n.d.).

- Sigma-Aldrich. (2023, April 30).

- CPHI Online. (n.d.). This compound.

- TCI EUROPE N.V. (n.d.). 2-Chloro-4-nitrobenzoyl Chloride.

- Apollo Scientific. (n.d.). 120890-66-6 Cas No. | this compound.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. CAS#:120890-66-6 | this compound | Chemsrc [chemsrc.com]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. 120890-66-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. cphi-online.com [cphi-online.com]

- 6. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 7. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]

- 8. innospk.com [innospk.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - Safety Data Sheet [chemicalbook.com]

A Spectroscopic and Spectrometric Guide to 2-Chloro-4-fluoro-5-nitrobenzoyl Chloride: Elucidating Structure and Purity

Introduction

Welcome to this in-depth technical guide on the spectral characterization of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride. This document is intended for researchers, scientists, and professionals in drug development who utilize this reactive acyl chloride as a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Understanding the spectral properties of this compound is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations.

This guide will provide a comprehensive analysis of the expected spectral data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Beyond presenting the data, we will delve into the rationale behind the experimental methodologies and the interpretation of the spectral features, empowering you to confidently characterize this and similar molecules in your own laboratories.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure of this compound is the foundation for interpreting its spectral data. The molecule possesses a polysubstituted benzene ring with several key functional groups that give rise to characteristic spectroscopic signals.

Caption: Molecular structure of this compound.

The key structural features to consider are:

-

Acyl Chloride Group (-COCl): This highly reactive functional group will exhibit a characteristic strong absorption in the IR spectrum and influence the chemical shift of the adjacent carbon in the ¹³C NMR spectrum.

-

Aromatic Ring: The benzene ring will show characteristic signals in both the ¹H and ¹³C NMR spectra, with the substitution pattern influencing the coupling patterns and chemical shifts. IR spectroscopy will also reveal characteristic aromatic C-H and C=C stretching vibrations.

-

Nitro Group (-NO₂): This electron-withdrawing group will have a significant impact on the electronic environment of the aromatic ring, influencing the chemical shifts of the aromatic protons and carbons. It also produces strong, characteristic stretching vibrations in the IR spectrum.

-

Halogen Substituents (Cl and F): The chlorine and fluorine atoms further influence the electronic environment of the aromatic ring. The fluorine atom, with its high electronegativity and spin quantum number of ½, will cause characteristic splitting (coupling) in the NMR spectra of nearby protons and carbons.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the carbonyl group of the acyl chloride, the nitro group, and the substituted aromatic ring.

Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1780-1750 | Strong | C=O stretch (acyl chloride) |

| ~1530 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1600-1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~3100-3000 | Weak | C-H stretch (aromatic) |

| ~1250-1100 | Medium | C-F stretch |

| ~800-600 | Medium | C-Cl stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient and rapid method for obtaining the IR spectrum of a solid or liquid sample with minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Rationale for Experimental Choices:

-

ATR: This technique is chosen for its simplicity and speed, avoiding the need for preparing KBr pellets or Nujol mulls, which can be time-consuming and introduce potential contaminants.[1]

-

Diamond Crystal: A diamond ATR crystal is robust and chemically inert, making it suitable for reactive compounds like acyl chlorides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will be crucial for confirming the substitution pattern on the aromatic ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro, chloro, and acyl chloride groups. The fluorine atom will cause splitting of the adjacent proton signal.

Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.2-8.4 | Doublet | ~2-3 Hz (⁴JH-F) | H-6 |

| ~7.8-8.0 | Doublet | ~8-9 Hz (³JH-F) | H-3 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

-

Data Processing: Perform a Fourier transform, phase correction, and baseline correction of the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Rationale for Experimental Choices:

-

CDCl₃: Chloroform-d is a common and relatively inert solvent for many organic compounds and provides a clean spectral window.

-

300 MHz (or higher): A higher field strength provides better signal dispersion and resolution, which is important for resolving complex coupling patterns.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the carbonyl carbon. The chemical shifts will be influenced by the attached substituents. The C-F coupling will be a key diagnostic feature.

Expected ¹³C NMR Spectral Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Coupling (JC-F, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~165-168 | - | C=O | | ~160-165 | Large doublet (~250-270 Hz) | C-F | | ~145-150 | - | C-NO₂ | | ~135-140 | Doublet | C-Cl | | ~130-135 | Doublet | C-COCl | | ~125-130 | Doublet | C-H | | ~115-120 | Doublet | C-H |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Caption: General workflow for NMR sample preparation and analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) mass spectrometry would likely show the molecular ion and characteristic fragmentation patterns.

Expected Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 237/239 | Moderate | [M]⁺ (Molecular ion, showing isotopic pattern for two chlorine atoms) |

| 202 | High | [M-Cl]⁺ |

| 174 | Moderate | [M-Cl-CO]⁺ |

| 128 | Moderate | [C₆H₂FClNO]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject the solution into the GC. The compound will travel through a capillary column (e.g., a nonpolar DB-5ms column) to separate it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by a beam of electrons (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Rationale for Experimental Choices:

-

GC-MS: This combination allows for the separation of the analyte from any volatile impurities before mass analysis, ensuring a clean mass spectrum of the target compound.[1]

-

Electron Ionization (EI): EI is a robust and widely used ionization technique that provides reproducible fragmentation patterns, which can be valuable for structural elucidation and library matching.

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectral analysis of this compound through IR, NMR, and MS provides a self-validating system for its structural confirmation and purity assessment. The characteristic signals in each spectrum, arising from the unique combination of functional groups, serve as a molecular fingerprint. By following the detailed experimental protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently utilize this important synthetic intermediate in their work.

References

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride

Introduction

2-Chloro-4-fluoro-5-nitrobenzoyl chloride is a key intermediate in the synthesis of a variety of pharmacologically active compounds and agrochemicals. Its rigid aromatic structure, substituted with a diverse array of functional groups—a halogen, a nitro group, and an acid chloride—presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The precise characterization of this molecule is paramount for ensuring the purity and identity of downstream products in drug development and manufacturing.

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. As a self-validating system, this document will not only present the predicted spectral data but will also delve into the causal relationships between the molecular structure and the resulting NMR parameters. By understanding the underlying principles of chemical shifts and coupling constants, researchers can confidently identify this molecule and discern it from potential impurities. This guide is structured to provide both a theoretical foundation and a practical framework for the acquisition and interpretation of the NMR spectrum of this important synthetic building block.

I. Theoretical Principles: Unraveling the Spectrum of a Highly Substituted Aromatic System

The NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each nucleus. The substituents on the benzene ring in this compound (–Cl, –F, –NO₂, and –COCl) are all electron-withdrawing to varying degrees, which significantly influences the chemical shifts of the remaining aromatic protons and carbons.

-

¹H NMR Spectroscopy: Aromatic protons typically resonate in the region of 7-8.5 ppm.[1] The presence of electron-withdrawing groups deshields the aromatic protons, shifting their signals downfield (to higher ppm values).[1] This deshielding effect is a combination of inductive and resonance effects. The nitro group (–NO₂) is a particularly strong electron-withdrawing group through both mechanisms, leading to a substantial downfield shift for nearby protons. The benzoyl chloride moiety (–COCl) and the chlorine atom (–Cl) also contribute to this deshielding. Conversely, the fluorine atom (–F) has a dual role; it is inductively electron-withdrawing but can be a weak resonance donor. However, in this heavily substituted system, its inductive effect is expected to dominate.

-

¹³C NMR Spectroscopy: Aromatic carbons resonate in a broad range from approximately 110 to 170 ppm. Similar to protons, electron-withdrawing substituents cause a downfield shift of the carbon signals. The ipso-carbon (the carbon directly attached to the substituent) experiences the most significant effect. The carbonyl carbon of the benzoyl chloride group is highly deshielded and is expected to appear at a very downfield position, typically in the range of 165-175 ppm.

-

Spin-Spin Coupling (J-coupling): The interaction between the magnetic moments of neighboring nuclei gives rise to the splitting of NMR signals, a phenomenon known as J-coupling. In aromatic systems, the magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

-

Proton-Proton (¹H-¹H) Coupling:

-

Ortho coupling (³JHH) between protons on adjacent carbons is typically in the range of 7-10 Hz.

-

Meta coupling (⁴JHH) between protons separated by two carbons is smaller, around 2-3 Hz.

-

Para coupling (⁵JHH) is usually very small (<1 Hz) and often not resolved.[2]

-

-

Proton-Fluorine (¹H-¹⁹F) Coupling: The ¹⁹F nucleus has a spin of I = 1/2, and its coupling to protons can be observed over several bonds.

-

Ortho coupling (³JHF) is typically in the range of 6-10 Hz.

-

Meta coupling (⁴JHF) is smaller, around 3-7 Hz.

-

Para coupling (⁵JHF) is the smallest, typically 0-3 Hz.

-

-

Carbon-Fluorine (¹³C-¹⁹F) Coupling: This coupling is also significant and provides valuable structural information.

-

The direct one-bond coupling (¹JCF) is very large, typically 240-320 Hz.[3]

-

Two-bond coupling (²JCF) is in the range of 15-30 Hz.

-

Three-bond coupling (³JCF) is typically 5-10 Hz.

-

Longer-range couplings are also often observed.

-

-

II. Predicted NMR Spectra and Interpretation

Based on the principles outlined above and data from analogous substituted aromatic compounds, we can predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the benzene ring, H-3 and H-6.

-

H-6: This proton is ortho to the strongly electron-withdrawing nitro group and meta to the chlorine atom and the benzoyl chloride group. The cumulative deshielding effect will shift this proton significantly downfield. It will be split by H-3 with a meta coupling (⁴JHH) and by the fluorine at C-4 with a meta coupling (⁴JHF). Therefore, the signal for H-6 is predicted to be a doublet of doublets (dd) .

-

H-3: This proton is ortho to the benzoyl chloride group and the fluorine atom, and meta to the nitro group. It will also be significantly deshielded. It will be split by H-6 with a meta coupling (⁴JHH) and by the fluorine at C-4 with an ortho coupling (³JHF). This will result in a doublet of doublets (dd) for the H-3 signal.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals: one for the carbonyl carbon and six for the aromatic carbons.

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal due to its direct attachment to an oxygen and a chlorine atom.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the attached substituents and their relative positions. The carbons directly bonded to the electronegative substituents (C-1, C-2, C-4, C-5) will be significantly shifted. Furthermore, the carbons in proximity to the fluorine atom will exhibit C-F coupling.

-

C-4 (bonded to F): This carbon will show a large one-bond C-F coupling (¹JCF).

-

C-3 and C-5: These carbons will exhibit two-bond C-F coupling (²JCF).

-

C-2 and C-6: These carbons will show three-bond C-F coupling (³JCF).

-

C-1: This carbon will have a four-bond C-F coupling (⁴JCF).

-

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H NMR | |||

| H-3 | 8.2 - 8.5 | dd | ³JHF ≈ 8-10, ⁴JHH ≈ 2-3 |

| H-6 | 8.6 - 8.9 | dd | ⁴JHF ≈ 5-7, ⁴JHH ≈ 2-3 |

| ¹³C NMR | |||

| C=O | 165 - 170 | s | - |

| C-1 | ~135 | d | ⁴JCF ≈ 1-3 |

| C-2 | ~138 | d | ³JCF ≈ 3-5 |

| C-3 | ~120 | d | ²JCF ≈ 20-25 |

| C-4 | ~160 | d | ¹JCF ≈ 250-260 |

| C-5 | ~145 | d | ²JCF ≈ 18-22 |

| C-6 | ~128 | d | ³JCF ≈ 4-6 |

III. Experimental Protocol for NMR Data Acquisition

To obtain a high-quality NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent as it is relatively non-polar and unlikely to react with the benzoyl chloride. It is crucial to use a dry solvent to prevent hydrolysis of the acid chloride.

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-15 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-220 ppm (centered around 100 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans (or more, depending on the sample concentration).

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

IV. Visualizations

Molecular Structure and Key NMR Interactions

Caption: Molecular structure of this compound with key ¹H-¹H and ¹H-¹⁹F J-couplings.

Experimental Workflow for NMR Analysis

Caption: Workflow for the acquisition and analysis of the NMR spectrum.

V. Conclusion

The structural elucidation of this compound by NMR spectroscopy is a prime example of how fundamental principles can be applied to predict and interpret complex spectra. The strong electron-withdrawing nature of the substituents leads to a highly deshielded aromatic system, with characteristic chemical shifts and coupling patterns. The presence of fluorine provides an additional layer of structural confirmation through observable ¹H-¹⁹F and ¹³C-¹⁹F couplings. By following the detailed experimental protocol provided, researchers can obtain high-quality NMR data. This guide, with its predicted spectral parameters and interpretation framework, serves as a reliable reference for scientists and professionals in drug development, ensuring the accurate identification and quality control of this vital chemical intermediate.

References

-

Stenutz, R. NMR chemical shift prediction of benzenes. University of Regensburg. [Link]

-

University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

-

National Institutes of Health. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

-

Study.com. Why para aromatic has a low J constant and why ortho has high J constant? [Link]

-

ACS Publications. Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. [Link]

-

Aston University. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

-

Canadian Journal of Chemistry. Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. [Link]

-

SciSpace. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]

-

ACS Publications. Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry. [Link]

-

Royal Society of Chemistry. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline. [Link]

-

MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

-

ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2. [Link]

-

ResearchGate. Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]

-

IMSERC. NMR Periodic Table: Fluorine NMR. [Link]

-

Royal Society of Chemistry. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

Michigan State University. Short Summary of 1H-NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

ResearchGate. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. [Link]

-

Indian Academy of Sciences. 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Journal of Chemical Sciences. [Link] -

Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

-

Wiley. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules. [Link]

-

University of Delhi. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

-

ACS Publications. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. [Link]

-

Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. [Link]

-

SciSpace. Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

-

University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

-

University of Calgary. Ch 13 - Aromatic H. [Link]

-

Amanote Research. (PDF) Substituent Effects on the NMR Chemical Shifts of. [Link]

-

Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... [Link]

-

Rio de Janeiro State Government. Basic 1h And 13c Nmr Spectroscopy. [Link]

-

Eurisotop. BENZOYL CHLORIDE. [Link]

-

SpectraBase. Benzoylchloride - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. Benzoyl chloride. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059882). [Link]

Sources

Unraveling the Molecular Fragmentation of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride: An In-depth Guide to its Mass Spectrometry

This technical guide provides a comprehensive exploration of the mass spectrometric behavior of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation, offering field-proven insights to aid in structural elucidation, reaction monitoring, and impurity profiling.

Introduction: The Analytical Significance of this compound

This compound (C₇H₂Cl₂FNO₃) is a highly reactive compound whose chemical integrity is crucial for the successful synthesis of more complex molecules. Mass spectrometry serves as an indispensable tool for its characterization, providing precise information on its molecular weight and structure.[1] Understanding its behavior under various ionization techniques is paramount for developing robust analytical methods. This guide will focus primarily on Electron Ionization (EI), a common technique for volatile and semi-volatile compounds, and touch upon Electrospray Ionization (ESI) for a more comprehensive overview.

Foundational Principles of Ionization for Aromatic Acyl Chlorides

The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum. For this compound, both hard and soft ionization methods offer complementary information.

-

Electron Ionization (EI): This technique involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺˙) and subsequent extensive fragmentation.[2][3] While this "hard" ionization can sometimes prevent the observation of the molecular ion for less stable compounds, the resulting fragmentation pattern is highly reproducible and provides a detailed structural fingerprint.[3] For aromatic acyl chlorides, EI is particularly effective in revealing the core structure and the nature of its substituents.

-

Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is well-suited for analyzing polar and less volatile compounds, often in conjunction with liquid chromatography (LC-MS).[4][5] It typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[5] For nitroaromatic compounds, ESI in negative ion mode can be particularly informative, often leading to the formation of molecular anions ([M]⁻) or deprotonated species if hydrolysis to the corresponding carboxylic acid occurs.[4][6]

Predicted Mass Spectrum and Fragmentation Pathways of this compound

While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation behavior based on established principles and data from structurally similar molecules.[7][8][9]

Electron Ionization (EI) Fragmentation

Under EI conditions, the fragmentation of this compound is expected to be initiated by the formation of the molecular ion. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[7]

Table 1: Predicted Key Physicochemical and Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₂Cl₂FNO₃ | [10] |

| Molecular Weight | ~238.00 g/mol | Calculated |

| Exact Mass | ~236.9391 Da | Calculated |

| CAS Number | 120890-66-6 | [11][12] |

Predicted Fragmentation Events under EI:

-

Formation of the Acylium Ion: A primary and highly characteristic fragmentation for acyl chlorides is the loss of the chlorine radical from the benzoyl chloride moiety to form a stable acylium ion.

-

Loss of Carbon Monoxide (CO): The resulting acylium ion can then undergo decarbonylation, a common fragmentation pathway for carbonyl compounds, to yield a substituted phenyl cation.

-

Cleavage of the Nitro Group: The nitro group can be lost as either NO₂ or NO. The loss of NO₂ is a common fragmentation for nitroaromatic compounds.[6]

-

Loss of Halogens: The chlorine and fluorine atoms on the aromatic ring can also be eliminated as radicals in subsequent fragmentation steps.

Caption: Predicted EI fragmentation pathway of this compound.

Electrospray Ionization (ESI) Considerations

In positive ion mode ESI, protonation is unlikely given the electron-withdrawing nature of the substituents. However, in the presence of moisture, hydrolysis to the corresponding carboxylic acid (2-chloro-4-fluoro-5-nitrobenzoic acid) can occur. This hydrolyzed product is more amenable to ESI analysis.

In negative ion mode, the nitroaromatic nature of the molecule makes it a good candidate for forming a molecular anion [M]⁻. If hydrolysis occurs, the resulting carboxylic acid will readily deprotonate to form [M-H]⁻.[4][6] Fragmentation of this carboxylate anion would likely proceed via decarboxylation (loss of CO₂).[4][6]

Caption: ESI analysis pathway involving initial hydrolysis.

Experimental Protocol: Acquiring a Mass Spectrum

The following provides a general methodology for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

4.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile, dry, aprotic solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions from the stock solution to obtain a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

-

Transfer the final dilution to a 2 mL autosampler vial with a PTFE-lined cap.

4.2. GC-MS Instrumentation and Parameters

-

System: Gas chromatograph coupled to a mass spectrometer with an EI source.[13]

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.

-

Injection: 1 µL injection volume in splitless mode.

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Mass Range: Scan from m/z 40 to 350.

-

Solvent Delay: 3 minutes.

4.3. Data Analysis and Interpretation

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak, paying close attention to the isotopic pattern for two chlorine atoms.

-

Identify the major fragment ions and propose fragmentation pathways, such as the loss of Cl, CO, and NO₂.

-

Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation patterns outlined in this guide.

Conclusion and Future Perspectives

The mass spectrometric analysis of this compound, while seemingly straightforward, requires a nuanced understanding of its reactivity and the interplay of its functional groups under ionization. By leveraging the principles of EI and considering the potential for hydrolysis in ESI, researchers can confidently characterize this important synthetic intermediate. The predicted fragmentation pathways and experimental protocol provided herein serve as a robust starting point for method development and routine analysis in both research and quality control environments. Further studies employing high-resolution mass spectrometry (HRMS) would provide even greater confidence in elemental composition assignments for the observed ions.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst (RSC Publishing). [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst (RSC Publishing). DOI:10.1039/B209776C. [Link]

-

2-Chloro-4-fluoro-5-nitrobenzoic Acid. PubChem. [Link]

-

Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

-

This compound. Chemsrc. [Link]

-

Electron Ionization for GC–MS. LCGC International. [Link]

-

3.1: Electron Ionization. Chemistry LibreTexts. [Link]

-

120890-66-6 Cas No. | this compound. Apollo Scientific. [Link]

-

Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]

-

Ionization Modes - Mass Spectrometry & Proteomics Facility. University of Notre Dame. [Link]

-

Mass spectrometry. Wikipedia. [Link]

-

Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][4][14]benzodiazepin-1(2H)-ones. PubMed. [Link]

-

Mass spectrum (electron ionization). NIST WebBook. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

2-Fluoro-5-nitrobenzoyl chloride. PubChem. [Link]

-

2-Chloro-4-nitrobenzoyl chloride. NIST WebBook. [Link]

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

2-Nitrobenzoyl chloride. PubChem. [Link]

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Mass spectra of 5,11b-methanomorphanthridine alkaloids. The structure of pancracine. PubMed. [Link]

-

5,8,11-Eicosatrienoic acid, (Z)-, TMS derivative. NIST WebBook. [Link]

-

Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-, (3R-trans)-. NIST WebBook. [Link]

-

Mass Spectrum (Electron Ionization) (HMDB0000691). Human Metabolome Database. [Link]

Sources

- 1. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | VSNCHEM [vsnchem.com]

- 11. CAS#:120890-66-6 | this compound | Chemsrc [chemsrc.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-4-fluoro-5-nitrobenzoyl chloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-4-fluoro-5-nitrobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical structure and properties, provides a robust protocol for its synthesis from 2-chloro-4-fluoro-5-nitrobenzoic acid, and discusses its reactivity profile. Furthermore, it explores the characterization of this compound through various analytical techniques and outlines its significant applications in organic synthesis, particularly in the formation of amide bonds for the development of bioactive molecules. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and process chemistry, offering both foundational knowledge and practical insights into the utilization of this versatile chemical building block.

Introduction: A Versatile Building Block

This compound (CAS No. 120890-66-6) is a polysubstituted aromatic acyl chloride of significant interest in the fields of medicinal chemistry and organic synthesis. Its molecular structure, featuring a highly activated benzoyl chloride moiety, is further functionalized with chloro, fluoro, and nitro groups. This unique combination of substituents imparts a distinct reactivity profile, making it a valuable intermediate for the construction of complex molecular architectures.

The strategic placement of the electron-withdrawing nitro group, along with the halogen substituents, significantly influences the electrophilicity of the carbonyl carbon, rendering the molecule highly susceptible to nucleophilic attack. This property is extensively leveraged in the synthesis of a wide range of derivatives, most notably amides, which are prevalent in numerous biologically active compounds. The precursor to this acyl chloride, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a known intermediate in the synthesis of the antifungal agent Albaconazole, highlighting the pharmaceutical relevance of this chemical scaffold.[1]

This guide will provide a detailed exploration of the synthesis, properties, and applications of this compound, serving as a technical resource for scientists engaged in the design and development of novel chemical entities.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is paramount for its safe handling, storage, and effective use in chemical synthesis.

| Property | Value | Source |

| CAS Number | 120890-66-6 | [2] |

| Molecular Formula | C₇H₂Cl₂FNO₃ | [3] |

| Molecular Weight | 238.00 g/mol | [3] |

| Appearance | Not explicitly stated, but likely a solid given the melting point. | |

| Melting Point | 53-57 °C | [1] |

| Boiling Point | 305.6 °C at 760 mmHg | [4] |

| Density | 1.654 g/cm³ | [4] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the reaction of its corresponding carboxylic acid, 2-chloro-4-fluoro-5-nitrobenzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed.

Synthesis of the Precursor: 2-Chloro-4-fluoro-5-nitrobenzoic acid

The starting material, 2-chloro-4-fluoro-5-nitrobenzoic acid, can be synthesized via several routes. One common industrial method involves the photochlorination of 2-chloro-4-fluorotoluene to yield 2-chloro-4-fluorobenzylidene dichloride. This intermediate then undergoes nitration with a mixture of nitric acid and sulfuric acid, followed by hydrolysis and oxidation to afford the desired carboxylic acid.[5] This multi-step process is often favored for its scalability and relatively high overall yield.[5]

Experimental Protocol: Conversion of Carboxylic Acid to Acyl Chloride

This protocol is based on established methods for the synthesis of benzoyl chlorides from benzoic acids using thionyl chloride.

Materials:

-

2-chloro-4-fluoro-5-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-fluoro-5-nitrobenzoic acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. An anhydrous solvent such as toluene or dichloromethane can be used to facilitate stirring if the starting material is not readily soluble in thionyl chloride.

-

Reaction: Gently heat the mixture to reflux. The progress of the reaction can be monitored by the cessation of HCl gas evolution (which can be bubbled through an oil bubbler or a trap containing a basic solution). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation, followed by vacuum distillation using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent like hexane.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction evolves hydrogen chloride gas, which is corrosive. Ensure that the gas is properly vented or trapped.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the cumulative electron-withdrawing effects of the chloro, fluoro, and nitro substituents on the aromatic ring. This makes the acyl chloride an excellent acylating agent.

The primary mechanism of its reactions with nucleophiles is nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group.

The presence of the ortho-chloro and para-fluoro substituents, along with the meta-nitro group, not only increases the reactivity of the acyl chloride but also influences the regioselectivity of any subsequent reactions on the aromatic ring.

Characterization and Analytical Methods

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. The exact chemical shifts would be influenced by the deshielding effects of the nitro and chloro groups.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift (typically in the range of 160-170 ppm). The aromatic carbons will show complex splitting patterns due to C-F coupling.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band in the region of 1750-1800 cm⁻¹, which is indicative of the C=O stretching vibration of the acyl chloride. Additional characteristic peaks for the C-Cl, C-F, and N-O (from the nitro group) bonds will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the chlorine atom from the acyl chloride moiety. The isotopic pattern of the molecular ion peak will be indicative of the presence of two chlorine atoms.

-

Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used to assess the purity of the compound and to monitor the progress of its synthesis.

Applications in Organic Synthesis

The primary application of this compound is as a versatile intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and agrochemical industries.

Synthesis of Amides

The most prominent use of this compound is in the synthesis of amides through its reaction with primary and secondary amines. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride byproduct.

The resulting N-substituted-2-chloro-4-fluoro-5-nitrobenzamides can serve as precursors to a variety of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The halogen substituents on the aromatic ring can also participate in various cross-coupling reactions, allowing for the introduction of additional molecular diversity.

Role in Drug Discovery

Given that the precursor, 2-chloro-4-fluoro-5-nitrobenzoic acid, is an intermediate in the synthesis of the antifungal agent Albaconazole, it is highly probable that this compound is a key reactant in the acylation step to form an amide linkage within the overall synthetic route of Albaconazole or related analogues.[1] This underscores the importance of this reagent in the development of new therapeutic agents.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. It is corrosive and will react with moisture, including atmospheric humidity, to produce hydrogen chloride gas. Therefore, it should be handled with appropriate safety precautions.

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.

-

Handling: All manipulations should be performed in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. In case of insufficient ventilation, wear a suitable respirator.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its highly activated acyl chloride functionality, combined with the presence of multiple substituents on the aromatic ring, makes it an ideal building block for the construction of complex molecules with potential biological activity. The straightforward synthesis from its corresponding carboxylic acid and its predictable reactivity in nucleophilic acyl substitution reactions, particularly in amide bond formation, ensure its continued importance in the fields of drug discovery and agrochemical research. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for scientists working with this important chemical intermediate.

References

- A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. [URL: https://patents.google.

- The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents. [URL: https://patents.google.

- 2-Chloro-4-fluoro-5-nitrobenzoic Acid | C7H3ClFNO4 | CID 7210828. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7210828]

- 2-Chloro-4-nitrobenzoyl Chloride 7073-36-1. TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/p/C0425]

- This compound, 120890-66-6. CookeChem. [URL: https://www.cookechem.com/product/120890-66-6.html]

- This compound. Chemsrc. [URL: https://www.chemsrc.com/en/cas/120890-66-6_944949.html]

- WO2018141642A1 - Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzotrichloride. Google Patents. [URL: https://patents.google.

- p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0394]

- Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Eureka | Patsnap. [URL: https://eureka.patsnap.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [URL: https://www.organicdivision.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Nuclear_Magnetic_Resonance_Spectroscopy/NMR_Spectroscopy_(Advanced)/Interpreting_C-13_NMR_Spectra]

- 13C NMR Chemical Shifts. Oregon State University. [URL: https://chem.libretexts.org/Courses/Oregon_State_University/CH_334%3A_Organic_Chemistry_I/CH_335%3A_Organic_Chemistry_II/CH_362%3A_Spectroscopy_for_Organic_Chemists/13C_NMR_Chemical_Shifts]

- A Technical Guide to the Discovery and Historical Synthesis of 4-Nitrobenzoyl Chloride. Benchchem. [URL: https://www.benchchem.com/product/b041219/technical-guide]

- 2-Chloro-5-nitrobenzoic acid. The NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C2516963]

- Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. Benchchem. [URL: https://www.benchchem.

- Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Addition-Elimination_Reactions/Reactions_of_Acyl_Chlorides_with_Primary_Amines]

- Proton NMR Table. MSU chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm#nmr2]

- Amide Synthesis. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/applications-data/chemistry-technical-resources/organic-synthesis-workflow/amide-synthesis.html]

- 13C NMR Chemical Shifts Guide. Scribd. [URL: https://www.scribd.com/document/425505191/13C-NMR-Chemical-Shifts-Guide]

- 2-Chloro-4-nitrobenzoic acid 98 99-60-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c59602]

- Chemical Shift In NMR Spectroscopy. YouTube. [URL: https://www.youtube.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [URL: https://www.slideshare.net/FahadMohammad3/13-c-nmr-spectroscopy-chemical-shift]

- 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17287]

- Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/117637]

- Calculated and experimental 13 C NMR chemical shifts. ResearchGate. [URL: https://www.researchgate.net/figure/Calculated-and-experimental-13-C-NMR-chemical-shifts_tbl2_225332675]

- 2-Fluoro-5-nitrobenzoic acid 98 7304-32-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/362654]

- This compound. Chemsrc. [URL: https://www.chemsrc.com/en/cas/120890-66-6_944949.html]

Sources

- 1. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. 2-Chloro-5-nitrobenzoyl chloride(25784-91-2) 1H NMR spectrum [chemicalbook.com]

- 3. 2-Chloro-4-nitrobenzoyl chloride [webbook.nist.gov]

- 4. CAS#:120890-66-6 | this compound | Chemsrc [chemsrc.com]

- 5. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

2-Chloro-4-fluoro-5-nitrobenzoyl chloride mechanism of reactivity

An In-Depth Technical Guide to the Reactivity of 2-Chloro-4-fluoro-5-nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is governed by the interplay of the electron-withdrawing effects of its substituents and the inherent electrophilicity of the acyl chloride moiety. This guide provides a comprehensive analysis of the core reactivity mechanisms of this versatile reagent, offering insights into its electronic structure, key reactions, and practical applications. The content herein is intended to equip researchers with the foundational knowledge required for the effective and safe utilization of this compound in their synthetic endeavors.

Introduction: A Molecule of Tuned Reactivity

This compound is a substituted aromatic acyl chloride. Its utility as a synthetic building block stems from the predictable and tunable reactivity imparted by the unique combination of its functional groups. The presence of a highly electrophilic acyl chloride group, coupled with a benzene ring activated by chloro, fluoro, and nitro substituents, makes it a valuable intermediate for the introduction of the 2-chloro-4-fluoro-5-nitrophenyl moiety into a target molecule. Understanding the electronic interplay of these substituents is paramount to predicting and controlling its chemical behavior.

The Electronic Landscape: Understanding the Driving Forces of Reactivity

The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents on the aromatic ring and the carbonyl group. These effects can be dissected into inductive and resonance contributions.

-

Inductive Effects: The chloro, fluoro, and nitro groups are all strongly electronegative, leading to a significant inductive withdrawal of electron density from the aromatic ring through the sigma bonds.[1][2][3] This electron withdrawal, or -I effect, renders the ring electron-deficient.

-

Resonance Effects:

-

The nitro group exhibits a powerful electron-withdrawing resonance effect (-R or -M effect), delocalizing the pi electrons of the ring onto the nitro group.[1][2][4] This effect is most pronounced at the ortho and para positions relative to the nitro group.

-

The chloro and fluoro substituents, while inductively withdrawing, possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R or +M effect).[1][2] However, for halogens, the inductive effect typically outweighs the resonance effect, resulting in an overall deactivation of the ring towards electrophilic attack but directing incoming electrophiles to the ortho and para positions.[2][4]

-

The cumulative effect of these substituents is a highly electron-deficient aromatic ring and a significantly electrophilic carbonyl carbon in the acyl chloride group. This electronic arrangement dictates the two primary modes of reactivity for this molecule: nucleophilic acyl substitution and nucleophilic aromatic substitution.

Core Reactivity Mechanisms

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The most common and synthetically useful reactions of this compound involve the attack of a nucleophile at the electrophilic carbonyl carbon, leading to the displacement of the chloride ion. This is a classic nucleophilic acyl substitution reaction.[5]

Mechanism of Nucleophilic Acyl Substitution

The reaction proceeds through a two-step addition-elimination mechanism:

-

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a good leaving group.

Caption: Generalized mechanism of nucleophilic acyl substitution on this compound.

Common Nucleophilic Acyl Substitution Reactions:

-

Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a cornerstone reaction in the synthesis of many biologically active molecules.

-

Ester Formation: Reaction with alcohols produces esters. The Fischer esterification is a related reaction involving a carboxylic acid and an alcohol under acidic conditions.[6]

Experimental Protocol: Synthesis of N-aryl-2-chloro-4-fluoro-5-nitrobenzamide

This protocol provides a generalized procedure for the amidation of this compound.

-

Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the amine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with the slow addition of water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr): A Secondary but Significant Pathway

While nucleophilic acyl substitution is the predominant reaction, the electron-deficient nature of the aromatic ring also permits nucleophilic aromatic substitution (SNAr) under certain conditions.[7] In this reaction, a nucleophile displaces one of the halogen substituents on the aromatic ring.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism:[8][9]

-

Nucleophilic Addition: The nucleophile attacks one of the carbon atoms bearing a halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The negative charge is delocalized, with significant stabilization provided by the electron-withdrawing nitro group.[8][10]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity in SNAr Reactions